BenchChemオンラインストアへようこそ!

3-{[(Pyrimidin-2-yl)amino]methyl}benzoic acid

Conformational flexibility Fragment-based drug design Ligand efficiency metrics

3-{[(Pyrimidin-2-yl)amino]methyl}benzoic acid (CAS 1179835-68-7, PubChem CID is a meta-substituted benzoic acid derivative in which a pyrimidin-2-ylamino group is connected to the phenyl ring via a methylene (–CH₂–) linker. With a molecular formula of C₁₂H₁₁N₃O₂ and a molecular weight of 229.23 g·mol⁻¹, the compound belongs to the class of pyrimidin-2-ylamino benzoic acid building blocks that are widely employed in medicinal chemistry as kinase inhibitor fragments, histone deacetylase (HDAC) modulator precursors, and integrin antagonist scaffolds.

Molecular Formula C12H11N3O2
Molecular Weight 229.23 g/mol
CAS No. 1179835-68-7
Cat. No. B1530254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[(Pyrimidin-2-yl)amino]methyl}benzoic acid
CAS1179835-68-7
Molecular FormulaC12H11N3O2
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)O)CNC2=NC=CC=N2
InChIInChI=1S/C12H11N3O2/c16-11(17)10-4-1-3-9(7-10)8-15-12-13-5-2-6-14-12/h1-7H,8H2,(H,16,17)(H,13,14,15)
InChIKeyAYTHLTZRUGYWCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{[(Pyrimidin-2-yl)amino]methyl}benzoic acid (CAS 1179835-68-7): Structural Identity and Class Context for Scientific Procurement


3-{[(Pyrimidin-2-yl)amino]methyl}benzoic acid (CAS 1179835-68-7, PubChem CID 60893889) is a meta-substituted benzoic acid derivative in which a pyrimidin-2-ylamino group is connected to the phenyl ring via a methylene (–CH₂–) linker. With a molecular formula of C₁₂H₁₁N₃O₂ and a molecular weight of 229.23 g·mol⁻¹, the compound belongs to the class of pyrimidin-2-ylamino benzoic acid building blocks that are widely employed in medicinal chemistry as kinase inhibitor fragments, histone deacetylase (HDAC) modulator precursors, and integrin antagonist scaffolds [1]. The presence of the flexible aminomethyl spacer distinguishes it from direct-linked analogs and introduces measurable differences in physicochemical descriptors—including increased rotatable bond count and altered topological polar surface area—that directly influence molecular recognition, solubility, and synthetic derivatization potential. This guide provides the quantitative, comparator-anchored evidence necessary for researchers and procurement specialists to determine when this specific substitution pattern offers a tangible advantage over closely related analogs.

Why In-Class Pyrimidin-2-ylamino Benzoic Acids Cannot Substitute for 3-{[(Pyrimidin-2-yl)amino]methyl}benzoic acid in Structure-Focused Applications


Compounds within the pyrimidin-2-ylamino benzoic acid family are frequently treated as interchangeable building blocks, yet the specific connectivity pattern—the position of the benzoic acid substituent (ortho, meta, or para) and the presence or absence of the methylene spacer—generates quantifiable differences in molecular geometry, hydrogen-bonding capacity, and conformational flexibility that preclude generic substitution [1]. For instance, replacing the methylene-bridged meta isomer 1179835-68-7 with the direct-linked analog 3-[(pyrimidin-2-yl)amino]benzoic acid (CAS 198195-06-1) reduces the rotatable bond count from 4 to 3 and lowers the topological polar surface area, altering both the ligand's conformational entropy penalty upon binding and its passive permeability profile. Similarly, migrating the aminomethylbenzoic acid attachment from the meta to the para position—as in 4-{[(pyrimidin-2-yl)amino]methyl}benzoic acid—reorients the carboxylic acid vector by approximately 120°, a change that can abolish key hydrogen-bond interactions in a target binding site. The quantitative evidence presented in Section 3 demonstrates that these structural differences translate into measurable divergence in computed physicochemical properties and, where available, in experimentally determined biological activity of closely related analogs.

Quantitative Differentiation Evidence for 3-{[(Pyrimidin-2-yl)amino]methyl}benzoic acid (CAS 1179835-68-7) vs. Closest Analogs


Rotatable Bond Flexibility: Methylene Spacer Confers a 33% Increase Over Direct-Linked Analog

The methylene (–CH₂–) linker present in 3-{[(Pyrimidin-2-yl)amino]methyl}benzoic acid introduces an additional freely rotating bond compared to its direct-linked congener 3-[(pyrimidin-2-yl)amino]benzoic acid (CAS 198195-06-1). PubChem-computed data show that the target compound possesses 4 rotatable bonds versus 3 for the direct-linked analog, a 33% increase that directly impacts the conformational ensemble accessible to the molecule under physiological conditions [1][2]. This increased flexibility can be advantageous in fragment-based screening where the compound must adapt to diverse binding-site geometries, or disadvantageous where rigidification is sought to reduce entropic binding penalties.

Conformational flexibility Fragment-based drug design Ligand efficiency metrics

Topological Polar Surface Area: Meta-Aminomethyl Substitution Results in a Distinct Hydrogen-Bonding Profile vs. Para Isomer

The topological polar surface area (TPSA) of 3-{[(Pyrimidin-2-yl)amino]methyl}benzoic acid is computed as 75.1 Ų [1]. Its para-substituted regioisomer, 4-{[(pyrimidin-2-yl)amino]methyl}benzoic acid (derived from CAS 503039-42-7), is predicted to share an identical TPSA due to the same atom count and connectivity; however, the vectorial orientation of the carboxylic acid group differs by approximately 120° between meta and para attachment, altering the spatial disposition of the hydrogen-bond donor/acceptor pair [2]. This geometric divergence has been shown in the broader pyrimidin-2-ylamino benzoic acid class to shift the hydrogen-bonding complementarity toward different protein targets—for instance, para-substituted analogs preferentially engage HDAC active-site zinc-binding motifs, whereas meta-substituted derivatives are favored in integrin αvβ₃ antagonist pharmacophores where a kinked geometry is required to span the receptor's metal-ion-dependent adhesion site (MIDAS) [2].

Membrane permeability Blood-brain barrier penetration Physicochemical profiling

Molecular Weight and Heavy Atom Count: Scaffold Differentiates From NKY-80 Despite Identical Molecular Formula

3-{[(Pyrimidin-2-yl)amino]methyl}benzoic acid shares the exact molecular formula C₁₂H₁₁N₃O₂ and molecular weight (229.23 g·mol⁻¹) with the known adenylyl cyclase type V inhibitor NKY-80 (CAS 299442-43-6), yet the two compounds are constitutional isomers with distinct scaffolds: the target compound bears a pyrimidin-2-ylaminomethyl benzoic acid architecture, whereas NKY-80 is a 2-amino-7-furan-2-yl-7,8-dihydro-6H-quinazolin-5-one [1]. Experimentally, NKY-80 has demonstrated IC₅₀ values of 8.3 μM, 132 μM, and 1.7 mM against adenylyl cyclase isoforms AC5, AC3, and AC2, respectively . The target compound, lacking the quinazolinone core essential for adenylyl cyclase engagement, is not expected to recapitulate this activity profile—a critical distinction for researchers seeking to avoid confounding polypharmacology when the pyrimidin-2-ylaminomethyl fragment is employed in kinase-targeted libraries.

Chemical biology tool compounds Adenylyl cyclase inhibition Scaffold hopping

Purity Specification and Vendor Price Comparison: AKSci 95% vs. Leyan 98% Grade

Commercially, 3-{[(Pyrimidin-2-yl)amino]methyl}benzoic acid is offered at two distinct purity grades that directly affect its suitability for different applications. AKSci supplies the compound at a minimum purity specification of 95% (Catalog 0461DQ) , while Leyan (Catalog 1555041) lists it at 98% purity . For comparison, the structurally related 3-{[(2,6-dimethylpyrimidin-4-yl)amino]methyl}benzoic acid (CAS 1184602-16-1) is typically available only at 95% purity from the same vendors . The 3% purity differential between the 95% and 98% grades of the target compound translates to a significant difference in total impurity burden—up to 3 mg of impurities per 100 mg of compound at the lower grade, which can confound dose–response experiments in sensitive biochemical assays or introduce crystallization artifacts in co-crystallography trials.

Chemical procurement Purity-grade selection Cost-efficiency in library synthesis

Optimal Application Scenarios for 3-{[(Pyrimidin-2-yl)amino]methyl}benzoic acid (CAS 1179835-68-7) Based on Quantified Differentiation Evidence


Fragment-Based Screening Libraries Requiring Enhanced Conformational Sampling at the Meta Position

When constructing fragment libraries for kinase or integrin targets that demand a kinked geometry between the pyrimidine hydrogen-bonding anchor and the carboxylic acid warhead, the meta-substituted aminomethylbenzoic acid architecture of 1179835-68-7 provides a 33% increase in rotatable bonds relative to the direct-linked analog [1][2]. This added flexibility allows the fragment to sample a broader conformational space during initial weak-affinity binding events, increasing the probability of capturing productive binding poses in fragment screens. The meta orientation further ensures compatibility with integrin αvβ₃ MIDAS pharmacophore models that explicitly require a non-linear benzoic acid trajectory [3], making this compound a rational choice over para-substituted regioisomers.

Biophysical Co-Crystallography and SPR Campaigns Demanding High-Purity Starting Material

For surface plasmon resonance (SPR) binding assays, isothermal titration calorimetry (ITC), and protein–ligand co-crystallography, even minor impurities can generate spurious sensorgrams, distort thermodynamic signatures, or promote heterogeneous crystal nucleation. The 98% purity grade of 1179835-68-7 provides a 3% impurity reduction compared to the 95% grade , corresponding to a proportional decrease in the probability of impurity interference. This purity advantage is particularly relevant when the compound is used as a reference fragment in competitive displacement assays, where uncharacterized impurities might act as weak competitors and skew IC₅₀ determinations.

Structure–Activity Relationship (SAR) Studies Probing the Role of the Methylene Spacer in Pyrimidine-Based Inhibitor Series

In medicinal chemistry campaigns where the pyrimidin-2-ylamino pharmacophore is being optimized, a systematic SAR exploration of the linker between the pyrimidine ring and the benzoic acid moiety is essential. Compound 1179835-68-7 serves as the 'methylene-present' probe, with the direct-linked 3-[(pyrimidin-2-yl)amino]benzoic acid (CAS 198195-06-1) acting as the 'methylene-absent' control [2]. The pair enables determination of the linker's contribution to potency, selectivity, and pharmacokinetic properties. The scaffold distinction from NKY-80 (identical molecular formula, different core) further allows researchers to decouple linker effects from scaffold-driven polypharmacology, ensuring that observed activity differences are accurately attributed.

Computational Chemistry and Molecular Docking Validation Sets

The well-defined computed properties of 1179835-68-7—including XLogP3 of 1.5, TPSA of 75.1 Ų, and 4 rotatable bonds [1]—establish it as a suitable validation compound for benchmarking conformational sampling algorithms, solvation models, and docking scoring functions. Its intermediate lipophilicity (XLogP3 = 1.5) places it within the optimal range for CNS drug-like space, making it relevant for blood–brain barrier penetration prediction model validation, while its distinct meta geometry ensures that scoring functions correctly penalize or reward geometry-dependent interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-{[(Pyrimidin-2-yl)amino]methyl}benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.